Flavanone hydrazone

概要

説明

Flavanone hydrazone is a derivative of flavanone, a type of flavonoid. Flavonoids are naturally occurring polyphenolic compounds found in various plants. Flavanone hydrazones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . These compounds have a 2-aryl chroman-4-one skeleton and are widely studied for their potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Flavanone hydrazones can be synthesized through several methods. One common approach involves the reaction of flavanone with hydrazine derivatives under microwave irradiation. This method is efficient, providing good yields in a short reaction time (1-2 minutes) . Another method involves the reaction of flavanone with various substituted hydrazines in the presence of ethanol and acetic acid, resulting in unsymmetrical flavanone azines .

Industrial Production Methods: Industrial production of flavanone hydrazones typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

化学反応の分析

Types of Reactions: Flavanone hydrazones undergo various chemical reactions, including:

Oxidation: Flavanone hydrazones can be oxidized to form flavones or other oxidized derivatives.

Reduction: These compounds can be reduced to form corresponding hydrazines or other reduced products.

Substitution: Flavanone hydrazones can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include iodine and other strong oxidants.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include flavones, hydrazines, and various substituted flavanone derivatives .

科学的研究の応用

Synthesis of Flavanone Hydrazones

Flavanone hydrazones are typically synthesized through the condensation reaction between flavanones and hydrazine derivatives. The general reaction can be represented as follows:

This process often involves the use of solvents such as ethanol and specific conditions (e.g., heating) to facilitate the reaction. Various derivatives can be synthesized by altering the substituents on the flavanone or hydrazine components, leading to a wide array of flavanone hydrazones with distinct properties.

Antioxidant Properties

Flavanone hydrazones exhibit significant antioxidant activity. Studies have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, one study reported that certain flavanone derivatives demonstrated a range of antioxidant activities measured by DPPH and FRAP assays, indicating their potential as natural antioxidants in food and pharmaceutical applications .

Antimicrobial Activity

The antimicrobial properties of flavanone hydrazones have been extensively studied. Research indicates that these compounds possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, a study highlighted that specific hydrazone derivatives exhibited zones of inhibition ranging from 11.50 mm to 24 mm against these pathogens . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

Flavanone hydrazones have shown promise in cancer therapy. Research has demonstrated that these compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. One study noted that certain derivatives displayed significant cytotoxicity against non-small-cell lung carcinoma cells, suggesting their potential as anticancer agents .

Enzyme Inhibition

Flavanone hydrazones have been evaluated for their ability to inhibit specific enzymes linked to metabolic disorders. For instance, they have been studied for α-glucosidase inhibition, which is crucial in managing diabetes by slowing carbohydrate absorption . The structure-activity relationship (SAR) studies indicate that modifications in the flavanone or hydrazone moiety can enhance inhibitory potency.

Case Studies and Experimental Findings

作用機序

類似化合物との比較

- Flavones

- Flavonols

- Aurones

- Chalcones

- Isoflavones

Flavanone hydrazones stand out due to their unique chemical reactivity and diverse biological activities, making them valuable compounds in scientific research and industrial applications.

生物活性

Flavanone hydrazones are a class of compounds derived from flavonoids, which are known for their diverse biological activities. This article focuses on the biological activity of flavanone hydrazones, emphasizing their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

Flavanone hydrazones are synthesized through the condensation of flavanones with hydrazines or hydrazides. The general reaction can be represented as follows:

The synthesis typically involves the formation of a hydrazone linkage (), which is crucial for the biological activity of these compounds. Various derivatives have been synthesized, leading to a range of biological evaluations.

Pharmacological Properties

Flavanone hydrazones exhibit a variety of pharmacological activities, including:

- Antioxidant Activity : Many flavanone hydrazones demonstrate significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Antimicrobial Activity : Studies have shown that these compounds possess inhibitory effects against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

- Anticancer Activity : Some flavanone hydrazones have been reported to induce apoptosis in cancer cells. For example, a naringenin-derived hydrazone was found to induce cell death in human cervical cancer cells .

- α-Glucosidase Inhibition : A significant number of studies focus on the ability of flavanone hydrazones to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is particularly relevant for managing diabetes. Compounds synthesized in one study exhibited IC50 values comparable to acarbose, a standard antidiabetic drug .

The mechanisms underlying the biological activities of flavanone hydrazones are multifaceted:

- Enzyme Inhibition : The interaction with α-glucosidase involves specific binding modes that stabilize the enzyme-inhibitor complex. Structural studies reveal that the flavonoid moiety engages in π-π stacking and hydrogen bonding with key residues in the enzyme's active site .

- Apoptotic Pathways : In cancer cells, flavanone hydrazones may trigger apoptotic pathways by modulating signaling cascades involved in cell survival and death .

- Antioxidant Mechanisms : The antioxidant activity is attributed to the presence of hydroxyl groups on the flavonoid structure, which can donate electrons to free radicals .

Case Study 1: Synthesis and Evaluation of Flavone Hydrazones

A study synthesized thirty derivatives of flavone hydrazones and evaluated their α-glucosidase inhibition activity. The results indicated that all compounds were active, with varying degrees of potency. Compound 5 was identified as the most potent inhibitor with an IC50 value of 15.4 μM .

Case Study 2: Crystal Structure Analysis

Research involving crystal structure analysis of three newly synthesized flavanone hydrazones revealed significant insights into their molecular interactions. These studies confirmed intramolecular hydrogen bonding and π–π stacking interactions that contribute to their stability and biological activity .

Data Summary

特性

CAS番号 |

1692-46-2 |

|---|---|

分子式 |

C15H14N2O |

分子量 |

238.28 g/mol |

IUPAC名 |

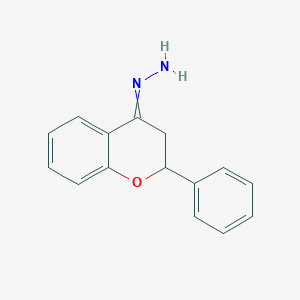

(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine |

InChI |

InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13- |

InChIキー |

LTYOJFOTFBGRPP-LGMDPLHJSA-N |

SMILES |

C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |

異性体SMILES |

C\1C(OC2=CC=CC=C2/C1=N\N)C3=CC=CC=C3 |

正規SMILES |

C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |

Key on ui other cas no. |

1692-46-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for preparing flavanone hydrazone derivatives?

A: Flavanone hydrazones are commonly synthesized by reacting suitably substituted chalcones with hydrazides. [, ] For example, N-isonicotinoyl flavanone hydrazones were prepared by condensing isonicotinic acid hydrazide (INH) with various chalcones under controlled pH conditions. [] Microwave-assisted synthesis has also been employed, offering advantages like shorter reaction times and improved yields. [, , ]

Q2: What biological activities have been reported for this compound derivatives?

A: Research suggests that certain flavanone hydrazones possess promising antimicrobial activities. [, , ] Specifically, N-isonicotinoyl flavanone hydrazones displayed noteworthy in vitro antitubercular activity. [] Several studies have explored the synthesis and antibacterial screening of this compound derivatives against a range of bacterial and fungal strains. [, ]

Q3: How does the structure of flavanone hydrazones influence their biological activity?

A: While comprehensive structure-activity relationship (SAR) studies are limited, some insights emerge from the available literature. The presence of specific substituents on the flavanone core and the hydrazone moiety can significantly influence antimicrobial potency. [, , ] Further investigations are necessary to establish definitive SAR trends for different biological activities.

Q4: What are the common analytical techniques employed to characterize this compound derivatives?

A: Researchers utilize a combination of spectroscopic methods to elucidate the structure of newly synthesized flavanone hydrazones. These include, but are not limited to, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). [, ] X-ray crystallography has also been employed to determine the three-dimensional structures of some this compound derivatives. []

Q5: Beyond antimicrobial activity, what other applications are being investigated for flavanone hydrazones?

A: Flavanone hydrazones have been explored as potential therapeutic agents for uveitis, an inflammatory eye disease. [] Researchers investigated the ability of chalcone derivatives, structurally related to flavanone hydrazones, to prevent uveitis induced by various factors. This suggests possible applications of flavanone hydrazones in modulating inflammatory processes.

Q6: Have there been any studies on the oxidation of this compound derivatives?

A: Yes, several studies have investigated the oxidation of flavanone hydrazones using different oxidizing agents. [, , ] For instance, oxidation with manganese dioxide yielded a mixture of flavanones and azines. [] Similarly, selenium dioxide was employed as an oxidizing agent, but specific product outcomes were not detailed in the abstract. [] Understanding the oxidation pathways of flavanone hydrazones can be crucial for designing stable formulations and predicting their metabolic fate.

Q7: Are there any reports on the thermal rearrangement of this compound derivatives?

A: Research suggests that thermal rearrangement of 2'-hydroxychalkone hydrazone and this compound derivatives is possible. [] Although the provided abstract does not delve into specifics, this area warrants further investigation to understand the potential impact of heat on the stability and properties of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。